molecular formula C14H14F6IP B1282945 Bis(4-methylphenyl)iodonium hexafluorophosphate CAS No. 60565-88-0

Bis(4-methylphenyl)iodonium hexafluorophosphate

Cat. No. B1282945
CAS RN: 60565-88-0
M. Wt: 454.13 g/mol
InChI Key: LHLVGWWCRPPKBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the use of iodonium salts as intermediates or reagents. For instance, bis(collidine)bromine(I) hexafluorophosphate has been used to induce 4-endo cyclization processes to prepare 2-oxetanones, 2-azetidinones, and oxetanes from unsaturated substrates . Similarly, bis(4-benzyloxyphenyl)iodonium salts have been effectively used as precursors for the radiosynthesis of 4-[^18F]fluorophenol, a compound useful for building more complex molecules . These examples suggest that bis(4-methylphenyl)iodonium hexafluorophosphate could potentially be synthesized and utilized in analogous reactions.

Molecular Structure Analysis

The molecular structure of iodonium salts can be quite complex, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives . These compounds were characterized using spectroscopic methods and X-ray crystallography, revealing large bond angles around phosphorus atoms . While the specific structure of bis(4-methylphenyl)iodonium hexafluorophosphate is not provided, it can be inferred that it would also exhibit interesting structural features that could be elucidated using similar techniques.

Chemical Reactions Analysis

Iodonium salts participate in a variety of chemical reactions. For example, bis(phenyliodonium) diyne triflates have been prepared and reacted with triphenylphosphine to yield bisphosphonium salts . The reactivity of bis(4-methylphenyl)iodonium hexafluorophosphate could be explored in similar reactions, potentially leading to the formation of novel organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of iodonium salts and related compounds can vary widely. Organometallic ionic liquids comprising imidazolium-based salts of hexafluorophosphate have been studied for their thermal and physical properties . The properties of bis(4-methylphenyl)iodonium hexafluorophosphate would likely be influenced by its iodonium and hexafluorophosphate components, which could impart characteristics such as high thermal stability or unique electrochemical behavior.

Scientific Research Applications

Application 1: Visible Light-Induced Cationic Photopolymerization

  • Summary of the Application : Bis(4-methylphenyl)iodonium hexafluorophosphate is used as a photosensitizer in the process of visible light-induced cationic photopolymerization. This process is used to cure bisphenol-A epoxy resin (E51) under visible light, avoiding traditional UV light sources that have high energy and high radiation .
  • Methods of Application or Experimental Procedures : New benzothiadiazole-based long-wavelength organic dyes (Y-1 and Y-2) were prepared to effectively sensitize Bis(4-methylphenyl)iodonium hexafluorophosphate to initiate the fast curing of E51 under visible light. The absorption spectra of Y-1 and Y-2 extend to more than 550 nm. By using Y-1 and Y-2 as photosensitizers for Bis(4-methylphenyl)iodonium hexafluorophosphate, E51 reached high epoxy conversions of 95% under light wavelength of 470-nm irradiation .
  • Results or Outcomes : The high curing conversions are attributed to the photoelectron transfer reaction between Bis(4-methylphenyl)iodonium hexafluorophosphate and benzothiadiazole dyes, based on photochemical and electrochemical experiments. In addition, the terminated groups of Y-1 (–F) and Y-2 (–OCH3) have a great influence on the photopolymerization rate of the curing systems and thermal properties of E51 after cured .

Application 2: Electrophilic Phenylation

  • Summary of the Application : Bis(4-methylphenyl)iodonium hexafluorophosphate is used as a reagent for electrophilic phenylation . This process involves the transfer of a phenyl group to a substrate, which can be useful in the synthesis of various organic compounds.
  • Results or Outcomes : The outcome of the reaction is the transfer of a phenyl group to the substrate, resulting in the formation of a new organic compound. The specific results, including yield and purity, can vary depending on the conditions of the reaction .

Application 3: Building Block for Synthesis

  • Summary of the Application : Bis(4-methylphenyl)iodonium hexafluorophosphate is used as a building block for synthesis . It can be used in the preparation of a wide range of organic compounds.
  • Results or Outcomes : The outcome of the reaction is the formation of new organic compounds. The specific results, including yield and purity, can vary depending on the conditions of the reaction .

Application 4: UV Curing Agent

  • Summary of the Application : Bis(4-methylphenyl)iodonium hexafluorophosphate is used as a highly efficient UV curing agent . It is used to initiate the photopolymerization of prepolymers in combination with mono or multifunctional monomers .
  • Methods of Application or Experimental Procedures : The specific methods of application can vary depending on the type of prepolymer and monomer used. Typically, the reagent would be mixed with the prepolymer and monomer, and the mixture would be exposed to UV light to initiate the polymerization process .
  • Results or Outcomes : The outcome of the process is the formation of a polymer. The specific results, including the properties of the polymer, can vary depending on the conditions of the process .

Safety And Hazards

Bis(4-methylphenyl)iodonium hexafluorophosphate is classified as Skin Corr. 1B under the GHS classification . The safety pictogram is GHS05 and the signal word is Danger . The hazard statement is H314 and the precautionary statements are P280, P305 + P351 + P338, and P310 .

properties

IUPAC Name

bis(4-methylphenyl)iodanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14I.F6P/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;1-7(2,3,4,5)6/h3-10H,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLVGWWCRPPKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F6IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10976005
Record name Bis(4-methylphenyl)iodanium hexafluoridophosphate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-methylphenyl)iodonium hexafluorophosphate

CAS RN

60565-88-0
Record name 4,4′-Dimethyldiphenyliodonium hexafluorophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60565-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-methylphenyl)iodanium hexafluoridophosphate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(p-tolyl)iodonium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.619
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(4-methylphenyl)iodonium hexafluorophosphate
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Citations

For This Compound
73
Citations
TW Nalli, LG Stanek, RH Molenaar… - The Journal of …, 2013 - ACS Publications
Trialkyl phosphites ((RO) 3 P) can act as co-initiators for the diaryliodonium-induced cationic polymerization of cyclohexene oxide (CHO) or THF. A radical initiation step is also required, …
Number of citations: 3 pubs.acs.org
P Chao, R Gu, X Ma, T Wang, Y Zhao - Polymer Chemistry, 2016 - pubs.rsc.org
Six new thiophene-substituted phenothiazine-based photosensitizers (ThPTZs) applicable to different visible laser diodes (405 nm and 455 nm) have been synthesized successfully via …
Number of citations: 36 pubs.rsc.org
JL Dektar, NP Hacker - The Journal of Organic Chemistry, 1990 - ACS Publications
The photochemistry of diphenyl-and bis (4-methylpheny 1) iodonium salts was investigated by product analysis, measurement of acid, and determination of the consumption of the …
Number of citations: 274 pubs.acs.org
P Sautrot-Ba, V Brezová, JP Malval, A Chiappone… - Polymer …, 2021 - pubs.rsc.org
We report the synthesis of new visible-light photosensitizers derived from purpurin (mono-allyl- and triallyl-purpurin), and their use as type II photoinitiating systems when associated …
Number of citations: 15 pubs.rsc.org
JL Dektar, NP Hacker - The Journal of Organic Chemistry, 1991 - ACS Publications
The direct and triplet-sensitized photochemistry of diphenylchloronium, diphenylbromonium, bis (4-methylphenyl) chloronium, and bis (4-methylphenyl) bromonium salts was studied. …
Number of citations: 83 pubs.acs.org
R Harikrishna - Journal of Photochemistry and Photobiology A …, 2015 - Elsevier
Cationic photopolymerization studies of poly(propylene glycol)diglycidyl ether with and without 25 wt% of resorcinol diglycidyl ether were carried out in presence of bis(4-methylphenyl)…
Number of citations: 2 www.sciencedirect.com
DS Branciforti, S Lazzaroni, C Milanese… - Additive …, 2019 - Elsevier
Stereolithography is a 3D printing technique in which a liquid monomer is photopolymerized to produce a solid object. The most widely used materials usually belong to the family of …
Number of citations: 51 www.sciencedirect.com
M van Druenen, F Davitt, T Collins, C Glynn… - Chemistry of …, 2018 - ACS Publications
Since the isolation of two-dimensional (2D) phosphorene, black phosphorus (BP) has gained popularity due to its high carrier mobility and tunable bandgap. Poor ambient stability of BP …
Number of citations: 86 pubs.acs.org
F Peyrot, S Lajnef, DL Versace - Catalysts, 2022 - mdpi.com
To face economic issues of the last ten years, free-radical photopolymerization (FRP) has known an impressive enlightenment. Multiple performing photoinitiating systems have been …
Number of citations: 7 www.mdpi.com
Y Chen, X Jia, M Wang, T Wang - RSC Advances, 2015 - pubs.rsc.org
The interactions of diaryliodonium and ferrocenium (FC) salts during photopolymerization under visible light were systematically studied. Spectroscopic, electrochemical, and …
Number of citations: 19 pubs.rsc.org

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